Bis(2,6-dimethylheptoxy)-oxophosphanium
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Overview
Description
Bis(2,6-dimethylheptoxy)-oxophosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-dimethylheptoxy)-oxophosphanium typically involves the reaction of 2,6-dimethylheptanol with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of 2,6-dimethylheptanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dimethylheptoxy)-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the heptoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2,6-dimethylheptoxy)-oxophosphanium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bis(2,6-dimethylheptoxy)-oxophosphanium involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II)
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
Bis(2,6-dimethylheptoxy)-oxophosphanium is unique due to its specific heptoxy substituents, which impart distinct steric and electronic properties. These properties influence its reactivity, stability, and ability to form complexes with metal ions, making it valuable in various applications.
Properties
CAS No. |
13086-87-8 |
---|---|
Molecular Formula |
C18H38O3P+ |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
bis(2,6-dimethylheptoxy)-oxophosphanium |
InChI |
InChI=1S/C18H38O3P/c1-15(2)9-7-11-17(5)13-20-22(19)21-14-18(6)12-8-10-16(3)4/h15-18H,7-14H2,1-6H3/q+1 |
InChI Key |
BQHWPHWLYAOJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CO[P+](=O)OCC(C)CCCC(C)C |
Origin of Product |
United States |
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